(2-Chloroquinolin-4-yl)methanol
Overview
Description
“(2-Chloroquinolin-4-yl)methanol” is a chemical compound with the molecular formula C10H8ClNO . It has a molecular weight of 193.63 .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 193.63 . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the available resources.Scientific Research Applications
Photophysical Properties
(Singh et al., 2015) conducted a study on novel chloroquinoline-based chalcones containing 1,2,3-triazole moiety, exploring their absorbance, fluorescence spectra, and quantum yield in methanol. This research provides insights into the photophysical properties of chloroquinoline compounds.
Organic Synthesis
The Mitsunobu reaction, fundamental in organic synthesis, was used by (Roopan et al., 2011) to couple (2-chloroquinolin-3-yl)methanol with nitrogen heterocyclic compounds. This research highlights the utility of (2-chloroquinolin-4-yl)methanol in the synthesis of complex organic molecules.
Kinetics of Methoxydechlorination
In a study of the kinetic effects on methoxydechlorination of chloroquinolines, (Belli et al., 1963) found interesting patterns in the reactivity of these compounds, particularly in methanol. This research is valuable for understanding the chemical behavior of chloroquinolines in different conditions.
Antimicrobial Properties
Research by (Shastri, 2013) on novel 2-(2-chloroquinolin-3-yl)-3-(1-phenylamine)-1,3-thiazolidin-4-ones demonstrated significant antifungal activity. This finding points to the potential biomedical applications of chloroquinoline derivatives.
Reduction Reactions
A study by (Klásek et al., 2016) explored the reduction of 3-chloroquinoline-2,4-diones with sodium borohydride, leading to various chlorohydrins. This research adds to the understanding of reduction reactions in chloroquinolines.
Optical Properties Enhancement
The enhancement of optical properties of TiO2 nanoparticles using (2-chloroquinoline-3-yl)methanol was investigated by (Asadollahi et al., 2017). This demonstrates the application of chloroquinoline derivatives in nanotechnology.
Synthesis of N-Heterocycles
(Liu et al., 2021) reported an electrocatalytic protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-one, where methanol was used as the C1 source. This showcases the versatility of chloroquinolines in synthesizing heterocyclic compounds.
Nanotechnology in Synthesis
(Roopan & Khan, 2010) used ZnO nanoparticles for synthesizing (2-chloroquinolin-3-yl)methanols, which are part of the AB ring core of camptothecin. This innovative approach highlights the application of chloroquinoline derivatives in the synthesis of complex molecules using nanotechnology.
QSAR Modeling for Toxicity Prediction
The toxicity prediction of chloroquinoline derivatives was explored using quantitative structure-activity relationship (QSAR) modeling by (Tiwari et al., 2017). This research is crucial for understanding the safety profile of these compounds in potential applications.
Thermo-Solvatochromism Studies
(Antonious et al., 2002) and (Tada et al., 2003) investigated the thermo-solvatochromism of certain probes in aqueous alcohols, providing valuable information about the interactions between chloroquinoline derivatives and different solvents.
Crystallographic and Solid-State Studies
The solid-state structures of chloroquinoline derivatives were studied by (Machado et al., 2015) and (Hathwar & Guru Row, 2010). These studies contribute to the understanding of the molecular and electronic structures of chloroquinoline compounds.
Impact on Lipid Dynamics
Research by (Nguyen et al., 2019) showed how methanol affects lipid dynamics, which is relevant for understanding the interaction of chloroquinolines with biological membranes.
Safety and Hazards
Properties
IUPAC Name |
(2-chloroquinolin-4-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-10-5-7(6-13)8-3-1-2-4-9(8)12-10/h1-5,13H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWUTAHJMYFAGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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